1-(4-bromophenyl)-2-phenyl-1H-pyrrole
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Overview
Description
“1-(4-bromophenyl)-2-phenyl-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a phenyl group at the 2-position and a 4-bromophenyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached phenyl and 4-bromophenyl groups . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis
As a pyrrole derivative, this compound would be expected to undergo reactions typical of pyrroles and aromatic compounds. This could include electrophilic aromatic substitution, nucleophilic addition, and possibly reactions at the nitrogen atom .Scientific Research Applications
Photochemical and Electrocatalytic Properties
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole and its derivatives have been utilized in photochemical applications. For instance, Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromophenyl)-1H-pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulation processes. This method, which operates at room temperature without transition metal catalysts, showcases the potential of this compound in photochemical reactions (Das, Ghosh, & Koenig, 2016).
Electronic and Structural Analysis
Another aspect of this compound research involves exploring its electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) focused on the electronic intercommunication of iron centers in di- and tetraferrocenyl pyrroles, which included the study of a similar compound, 2,5-diferrocenyl-1-phenyl-1H-pyrrole. Their work on electronic and structural properties provides insights into the electrochemical characteristics of such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).
Luminescence and Polymer Research
The study of luminescent properties of polymers containing pyrrole derivatives has also been a significant area of research. Zhang and Tieke (2008) synthesized polymers with a pyrrolo[3,4-c]pyrrole-1,4-dione unit, displaying strong fluorescence and good solubility in organic solvents. This research demonstrates the potential of this compound in the development of novel luminescent materials (Zhang & Tieke, 2008).
Corrosion Inhibition
The derivatives of 1H-pyrrole, similar to this compound, have been explored as corrosion inhibitors. Zarrouk et al. (2015) studied 1H-pyrrole-2,5-dione derivatives, revealing their effectiveness in inhibiting carbon steel corrosion. This indicates the potential application of this compound in corrosion protection (Zarrouk et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWOGJAMFCYQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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